

A Technical Guide to BSA-Cy5.5 for In-VIVO

IMAGING

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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B15602776

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Introduction

Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) cyanine dye, Cy5.5, has emerged as a critical tool in preclinical in vivo imaging. Its utility stems from a combination of the inherent properties of albumin as a biological carrier and the favorable spectral characteristics of the Cy5.5 fluorophore. This conjugate, BSA-Cy5.5, leverages the long circulatory half-life of albumin to act as a macromolecular imaging agent, primarily accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The NIR fluorescence of Cy5.5 allows for deep tissue penetration and minimal background autofluorescence, making it ideal for sensitive detection in living subjects.[1] This guide provides a comprehensive overview of the core properties, experimental protocols, and underlying principles for the effective use of BSA-Cy5.5 in in vivo imaging studies.

Core Physicochemical and Optical Properties

The efficacy of BSA-Cy5.5 as an in vivo imaging agent is dictated by its molecular and spectral characteristics. BSA is a relatively large protein with a molecular weight of approximately 66 kDa.[2] When conjugated with Cy5.5, it forms a stable, biocompatible fluorescent probe. The labeling ratio, or Degree of Labeling (DOL), is a critical parameter, typically ranging from 2 to 7 Cy5.5 molecules per BSA molecule to ensure bright fluorescence without significant self-quenching.[3]







The optical properties are primarily determined by the Cy5.5 dye, a water-soluble fluorophore that exhibits strong absorption and emission in the NIR spectrum.[4] This spectral window is advantageous for in vivo applications due to the reduced absorption and scattering of light by biological tissues like hemoglobin and water, thereby enabling deeper imaging with a higher signal-to-noise ratio.

Table 1: Quantitative Properties of BSA-Cy5.5



Property	Value	Notes	
Molecular Weight (BSA)	~66 kDa	Based on the standard molecular weight of Bovine Serum Albumin.[2]	
Molecular Weight (Cy5.5)	~1.3 kDa	Approximate molecular weight of the Cy5.5 NHS ester variant.	
Est. MW (Conjugate)	~68.6 - 75.1 kDa	Estimated based on a typical labeling ratio of 2-7 Cy5.5 molecules per BSA molecule. [3]	
Excitation Maximum (λex)	~675 - 678 nm	The peak wavelength for absorbing photons.[4]	
Emission Maximum (λem)	~694 - 695 nm	The peak wavelength for fluorescent emission.[4]	
Molar Extinction Coeff.	~250,000 cm ⁻¹ M ⁻¹ (for Cy5)	A measure of how strongly the molecule absorbs light at its excitation maximum.[4]	
Quantum Yield (Φ)	~0.2 - 0.28 (for free Cy5)	Represents the efficiency of converting absorbed light into emitted fluorescence. The quantum yield of the conjugate may be lower due to quenching effects upon conjugation to protein.[5]	
Solubility	High in aqueous buffers	The sulfonic acid groups on the Cy5.5 dye and the inherent solubility of BSA ensure good water solubility.	
Form	Lyophilized powder or in PBS buffer	Commercially available in stable, easy-to-use formats.[3]	



In Vivo Pharmacokinetics and Biodistribution

The large size of the BSA-Cy5.5 conjugate prevents its rapid clearance by the kidneys, leading to a prolonged circulation time in the bloodstream. The half-life of albumin in mice is approximately 24-28.8 hours.[6][7] This extended half-life is crucial for allowing the agent to accumulate passively in pathological tissues, such as solid tumors.

Biodistribution studies reveal that following intravenous administration, BSA-Cy5.5 is primarily distributed through the vasculature. Over time, it accumulates in organs of the reticuloendothelial system (RES), such as the liver and spleen, and at the target site (e.g., tumor). Data from similar BSA-based nanoparticles show that tumor uptake can reach approximately 11.06% of the injected dose per gram of tissue (% ID/g) at 24 hours post-injection, which is significantly higher than in many other organs.[8]

Table 2: Representative Pharmacokinetic & Biodistribution Data



Parameter	Value	Species	Notes
Serum Half-Life (Albumin)	~24 - 28.8 hours	Mouse	The half-life of mouse serum albumin (MSA) in mice provides a strong estimate for BSA-based conjugates.[6][7]
Tumor Accumulation (24h)	~11.06 ± 2.15 % ID/g	Mouse	Data for ¹³¹ I-labeled BSA-PCL nanoparticles in a murine lung cancer model. This serves as a relevant proxy for the expected accumulation of BSA- based agents driven by the EPR effect.[8]
Tumor Accumulation (72h)	~3.83 ± 0.87 % ID/g	Mouse	Same study as above, showing clearance from the tumor over time.[8]
Primary Clearance Organs	Liver, Spleen	Mouse	As a macromolecule, BSA-Cy5.5 is primarily cleared by the RES.

Note: Biodistribution is highly dependent on the specific tumor model, its vascularity, and the size of the conjugate.

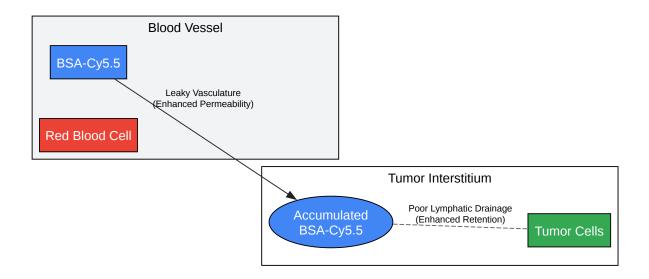
Mechanism of Action: The EPR Effect

The primary mechanism driving the accumulation of BSA-Cy5.5 in solid tumors is the Enhanced Permeability and Retention (EPR) effect. This is a passive targeting mechanism that arises from the abnormal physiology of tumor tissues.



- Enhanced Permeability: Rapidly growing tumors stimulate the formation of new blood vessels (angiogenesis) that are structurally abnormal. These vessels are often leaky, with wide gaps between endothelial cells. These fenestrations allow macromolecules like BSA-Cy5.5, which are too large to exit healthy blood vessels, to extravasate into the tumor interstitium.
- Impaired Retention: Tumor tissues typically lack an effective lymphatic drainage system. This lymphatic insufficiency prevents the clearance of the macromolecules that have entered the tumor tissue, leading to their retention and accumulation over time.

This combination of leaky vasculature and poor lymphatic drainage allows BSA-Cy5.5 to passively concentrate at the tumor site, providing a strong fluorescent signal for imaging.



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Mechanism of the Enhanced Permeability and Retention (EPR) Effect.

Experimental Protocols Synthesis and Purification of BSA-Cy5.5



This protocol describes the covalent conjugation of Cy5.5 N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues) of BSA.

Materials:

- Bovine Serum Albumin (BSA)
- Cy5.5 NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
- Purification/Storage Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
- Spin desalting columns (e.g., 7K MWCO) or dialysis tubing (10K MWCO)

Protocol:

- BSA Preparation:
 - Dissolve BSA in the Labeling Buffer to a final concentration of 5-10 mg/mL.
 - If the BSA solution contains interfering substances like Tris or glycine, it must be bufferexchanged into the Labeling Buffer via dialysis or desalting column.[4]
- Dye Preparation:
 - Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Conjugation Reaction:
 - While gently stirring, slowly add the Cy5.5 stock solution to the BSA solution. A typical molar ratio of dye to protein is between 5:1 and 20:1. This should be optimized for the specific application.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.







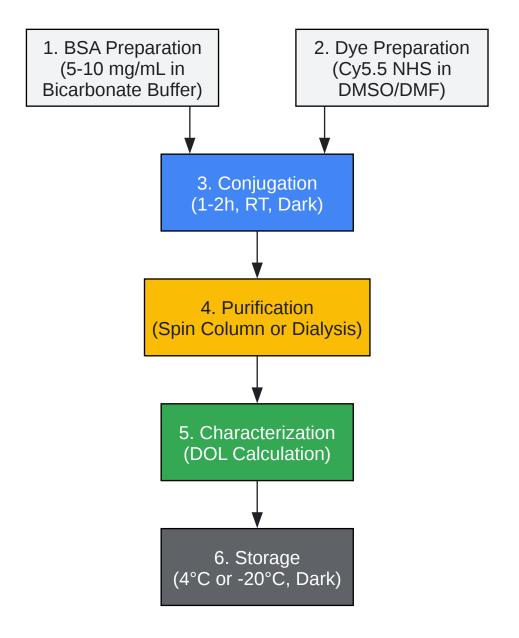
• Purification:

- Remove unconjugated "free" dye, which is critical for accurate in vivo studies.
- Method A (Spin Column): Equilibrate a spin desalting column with PBS. Apply the reaction
 mixture to the column and centrifuge according to the manufacturer's instructions. The
 purified BSA-Cy5.5 conjugate will be in the eluate.
- Method B (Dialysis): Transfer the reaction mixture to dialysis tubing (10K MWCO) and dialyze against 1L of PBS at 4°C. Perform at least three buffer changes over 24 hours to ensure complete removal of free dye.

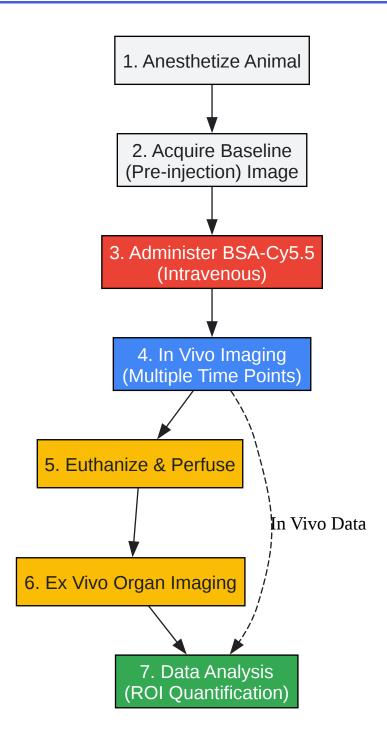
Storage:

• Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.









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